
N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes two pyrrolidinylidene groups attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinylidene intermediates, which are then coupled with the benzenesulfonamide core under controlled conditions. Common reagents used in these reactions include ethylamine, pyrrolidine, and benzenesulfonyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions: N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine
- Methanamine, 1-(1-ethyl-2-pyrrolidinylidene)-
Comparison: Compared to similar compounds, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is unique due to its dual pyrrolidinylidene groups and benzenesulfonamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
126826-74-2 |
|---|---|
分子式 |
C18H26N4O2S |
分子量 |
362.5 g/mol |
IUPAC名 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-21-13-5-7-17(21)19-15-9-11-16(12-10-15)25(23,24)20-18-8-6-14-22(18)4-2/h9-12H,3-8,13-14H2,1-2H3/b19-17?,20-18- |
InChIキー |
QVJQJSQQEFQJHG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
異性体SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3CC |
正規SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
同義語 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)a mino]benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


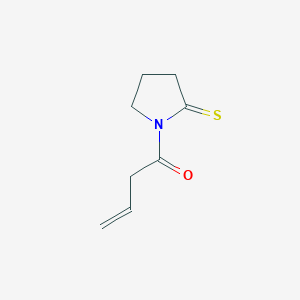
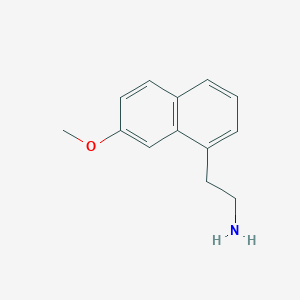
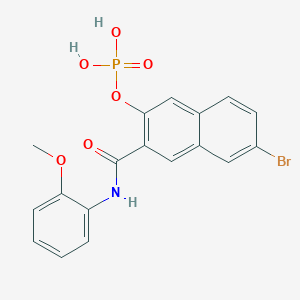
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
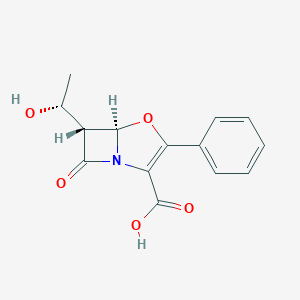
![2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate](/img/structure/B159467.png)
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
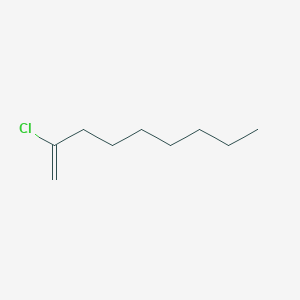
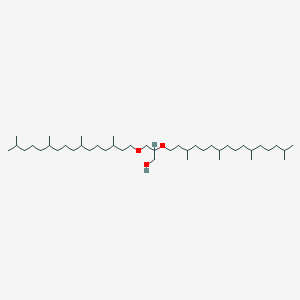
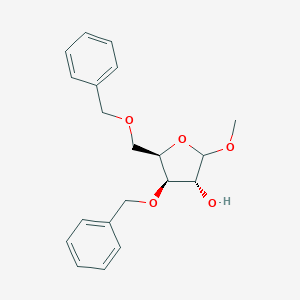
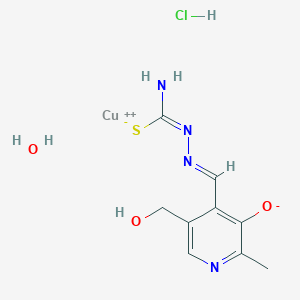
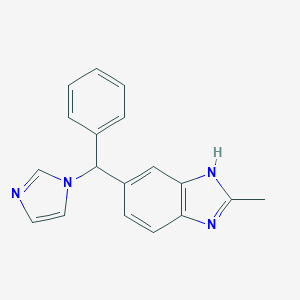
![3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole](/img/structure/B159485.png)
